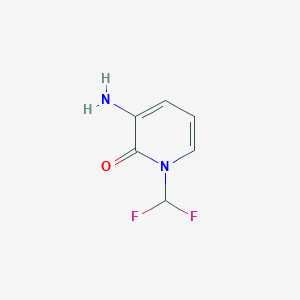

3-Amino-1-difluoromethyl-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

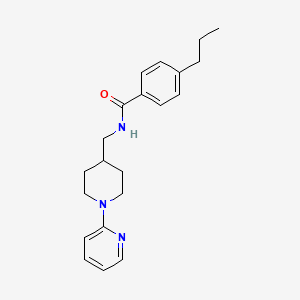

The molecular formula of 3-amino-1-difluoromethyl-1H-pyridin-2-one is C6H6F2N2O. It has a molecular weight of 160.12 g/mol. The compound exists as a liquid and has an InChI code of 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions and cyclization processes. For example, variations of the Balts-Schiemann reaction allow for the synthesis of fluorinated pyridines .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of the anionically activated fluoroalkyl group. This method is notable for its high yields and noble metal-free conditions, offering a valuable addition to pyridine synthesis techniques (Chen et al., 2010).

Catalytic Enantioselective Synthesis

In the realm of catalytic synthesis, a tetrazole catalyst has been optimized for the synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates. This process exhibits complete enantioselectivity and high yields for both aldehydes and ketones, highlighting its efficiency and versatility (Momiyama et al., 2004).

Development of Functionalized Materials

Recent advances have focused on the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes, which have found use in creating multifunctional spin-crossover switches, biomedical sensors, and in catalysis. These developments underscore the versatility and utility of pyridine derivatives in creating functional materials (Halcrow, 2014).

Electrophilic Difluoromethylthiolation

N-difluoromethylthiophthalimide has been introduced as a potent electrophilic difluoromethylthiolating reagent, enabling the difluoromethylthiolation of a broad range of nucleophiles under mild conditions. This advancement opens up new avenues for the synthesis of difluoromethylthiolated compounds (Zhu et al., 2015).

Solvent-Free Synthesis Techniques

Innovative solvent-free synthesis methods, such as the use of mechanochemical ball-milling conditions for the synthesis of imidazo[1,2-a]pyridines, demonstrate the push towards more environmentally benign and efficient synthetic strategies. These methods offer high yields and atom economy while minimizing environmental impact (Maleki et al., 2014).

Kinase-Focused Library Development

The exploration of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a heteroaromatic scaffold for drug discovery has led to the development of a novel kinase-focused library. This work showcases the potential of pyridine derivatives in targeting kinase enzymes and other cancer drug targets, contributing significantly to medicinal chemistry (Smyth et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(difluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJFBQJIWRGUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)

![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)